Cicerin

Description

This compound is a natural product found in Dalbergia parviflora with data available.

Properties

bioactivity |

Antifungal |

|---|---|

sequence |

ARCENFADSYRQPPISSSQT |

Origin of Product |

United States |

Foundational & Exploratory (isoflavanone)

Cicerin Isoflavanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cicerin is a naturally occurring isoflavanone (B1217009), a type of isoflavonoid (B1168493).[1][2] Isoflavonoids are a class of phenolic compounds found in various plants, particularly legumes.[3] this compound's chemical structure and classification as a 2'-O-methylated isoflavonoid suggest potential biological activities of interest to the research and drug development community.[2][4] This technical guide provides a comprehensive overview of the chemical structure of this compound isoflavanone, alongside a detailed exploration of experimental protocols and signaling pathways relevant to the broader class of isoflavones, due to the limited specific data available for this compound itself.

Chemical Structure and Properties of this compound Isoflavanone

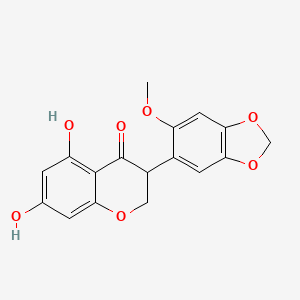

This compound is chemically known as 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one.[1] Its molecular formula is C₁₇H₁₄O₇.[1]

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C₁₇H₁₄O₇ | [1] |

| Molecular Weight | 330.29 g/mol | [1] |

| CAS Number | 12751-00-7 | [1] |

| Classification | 2'-O-methylated isoflavonoid | [2][4] |

Experimental Protocols for Isoflavone (B191592) Research

Isolation and Extraction of Isoflavones from Plant Material

The efficient extraction of isoflavones from plant matrices is crucial for their study. A common method involves solvent extraction followed by chromatographic purification.

Protocol: General Isoflavone Extraction

-

Sample Preparation: Grind dried plant material to a fine powder.

-

Extraction:

-

Suspend the powdered material in a 50% methanol (B129727) solution.

-

Heat the mixture in a water bath at 90°C for 60 minutes under reflux.

-

-

Filtration: Filter the extract through a 0.45 μm membrane filter.

-

Purification: Further purification can be achieved using techniques like high-speed countercurrent chromatography or flash chromatography.[5]

Synthesis of Isoflavones

Chemical synthesis allows for the production of isoflavones and their derivatives for research purposes. One established method is the Suzuki-Miyaura reaction.

Protocol: General Isoflavone Synthesis via Suzuki-Miyaura Coupling

-

Reactants: Start with a 3-iodochromone and an appropriate arylboronic acid.

-

Catalyst and Ligand: Use a palladium catalyst, such as Pd(dba)₂, with a suitable ligand like tricyclohexylphosphine.

-

Reaction Conditions: The specific reaction conditions (solvent, temperature, and reaction time) need to be optimized for the desired isoflavone.

-

Purification: Purify the resulting isoflavone using column chromatography.

Biological Activity Assays

A variety of in vitro assays can be employed to determine the biological effects of isoflavones.

Protocol: Cell Viability (MTT) Assay

This assay assesses the effect of a compound on cell proliferation.

-

Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the isoflavone solution.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance on a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Signaling Pathways Modulated by Isoflavones

Isoflavones are known to interact with various cellular signaling pathways, which underlies their diverse biological effects. The following diagrams illustrate key pathways generally affected by this class of compounds.

General overview of signaling pathways modulated by isoflavones.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buy 5,7-Dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one [smolecule.com]

- 4. plantaedb.com [plantaedb.com]

- 5. Flavone and isoflavone phytoestrogens are agonists of estrogen-related receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cicerin Isoflavanone: A Technical Guide to its Natural Sources, Occurrence, and Analysis in the Context of Chickpea Isoflavones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicerin is a naturally occurring isoflavanone (B1217009), a class of isoflavonoids, that has been identified in pulses.[1] Despite its discovery, there is a notable scarcity of published research specifically detailing its quantitative occurrence, bioactivity, and the signaling pathways it may modulate. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and addresses the broader context of isoflavonoid (B1168493) research in its namesake plant, the chickpea (Cicer arietinum). Due to the limited data on this compound, this document focuses on the well-documented isoflavones found in chickpeas as a proxy, offering insights into their natural sources, concentrations, analytical methodologies, and biological activities. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for the study of isoflavones from Cicer arietinum.

Introduction to this compound Isoflavanone

This compound is classified as a 2'-o-methylated isoflavonoid.[1] Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone.[1] The chemical structure of this compound is 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one.[2] While it has been detected in pulses, specific quantitative data in these sources remains largely unpublished.[1] One report indicates its presence in Dalbergia parviflora.[2] Given the limited information on this compound itself, this guide will pivot to a detailed examination of the isoflavones present in Cicer arietinum (chickpea), a significant dietary source of isoflavonoids.

Natural Sources and Occurrence of Isoflavones in Cicer arietinum

The primary natural sources of isoflavones are legumes, with soybean (Glycine max) and chickpea (Cicer arietinum) being prominent examples.[3] Chickpeas are a rich source of various isoflavones, including biochanin A, formononetin (B1673546), genistein, and daidzein.[4]

A critical factor influencing the isoflavone (B191592) content in chickpeas is the process of germination. Sprouting has been shown to significantly increase the concentration of total isoflavones.[5][6] For instance, the total isoflavone content in chickpea sprouts can be approximately eight times higher than in the seeds.[5][6] Specifically, the levels of formononetin and biochanin A have been observed to increase dramatically during germination.[7]

Quantitative Analysis of Isoflavones in Cicer arietinum

The concentration of isoflavones in chickpeas and their products can vary depending on the specific cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data on isoflavone content from various studies.

Table 1: Isoflavone Content in Chickpea Flour and Protein Concentrate

| Compound | Concentration in Flour (µg/g) | Concentration in Protein Concentrate (µg/g) |

| Total Isoflavones | 10 | 45 |

| Hydrolyzable derivatives of biochanin A | 9 | Not Reported |

| Biochanin A aglycone | Not Reported | 31 |

| Formononetin | Minor component | Minor component |

| Genistein | Minor component | Minor component |

(Data sourced from Megías et al., 2016)[4]

Table 2: Total Isoflavone Content in Chickpea Seeds and Sprouts

| Sample | Total Isoflavone Content |

| Chickpea Seeds | Not explicitly quantified, but serves as a baseline |

| 7-Day Old Chickpea Sprouts | ≈1282 mg/100g (approximately 8 times higher than seeds) |

| 7-Day Old Sprouts with L-phenylalanine (500 mg/L) | 1212 mg/100g |

(Data sourced from Sharma et al., 2023)[5][6]

Table 3: Increase in Specific Isoflavones in Chickpea Sprouts (8 days, germinated in light)

| Isoflavone | Fold Increase Compared to Untreated Seeds |

| Formononetin | 154 |

| Biochanin A | 130 |

(Data sourced from Liu et al., 2015)[7]

Experimental Protocols

The extraction and quantification of isoflavones from plant material are crucial for accurate analysis. The following sections detail common methodologies.

Extraction of Isoflavones from Chickpea Sprouts

A common method for the extraction of isoflavones from chickpea sprouts involves solvent extraction, often enhanced by ultrasonication.

-

Sample Preparation: Chickpea seeds are soaked in water, germinated, and the sprouts are then separated, dried, and crushed into a powder.

-

Extraction: The powdered sprouts are mixed with an ethanol-water solution. The mixture then undergoes ultrasonic extraction at an elevated temperature (e.g., 60-80°C) for 1-2 hours. This process is typically repeated multiple times to ensure maximum yield.

-

Crude Extract Preparation: The combined extracts are filtered, and the ethanol (B145695) is removed via rotary evaporation to yield a crude extract.[8]

Purification of Isoflavones

The crude extract can be further purified using techniques such as macroporous resin column chromatography.

-

Column Chromatography: The crude extract is loaded onto a macroporous resin column. Impurities are washed away, and the isoflavones are then eluted with a higher concentration ethanol-water solution (e.g., 60-90% ethanol).

-

Final Product: The collected eluent is subjected to rotary evaporation to remove the ethanol, followed by vacuum freeze-drying to obtain a purified isoflavone powder.[8]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation and quantification of isoflavones.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient of solvents, such as methanol (B129727) and water, is typically used for elution.

-

Detection: Isoflavones are detected by their UV absorbance at a specific wavelength (e.g., 280 nm).

-

Quantification: The concentration of each isoflavone is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of isoflavone standards.[4][7]

Below is a generalized workflow for the extraction and analysis of isoflavones from chickpeas.

Biosynthesis and Potential Signaling Pathways

While signaling pathways specific to this compound are not documented, the broader class of isoflavones is known to interact with various cellular pathways.

Isoflavonoid Biosynthesis

Isoflavones are synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine. A key step is the conversion of a flavanone (B1672756) intermediate (like naringenin) to a 2-hydroxyisoflavanone, which is then dehydrated to form the isoflavone core structure.[9]

Potential Signaling Pathways Modulated by Isoflavones

Isoflavones, due to their structural similarity to estrogen, can act as phytoestrogens and modulate various signaling pathways.[10] Their biological effects are often attributed to their interaction with estrogen receptors and their influence on key cellular processes.

-

Apoptosis in Cancer Cells: Isoflavones extracted from chickpea sprouts have been shown to induce mitochondria-dependent apoptosis in human breast cancer cells. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

-

Metabolic Regulation: Some flavonoids, including the isoflavone genistein, are known to modulate the PI3K/Akt signaling pathway, which is a key pathway in insulin (B600854) signaling and glucose metabolism.[11] Genistein has been shown to improve insulin sensitivity by activating the AMPK signaling pathway.[11]

-

Cell Migration and Wound Healing: Synthetic isoflavones have been demonstrated to promote keratinocyte migration by activating the Src/FAK signaling pathway, which in turn can activate downstream pathways like ERK, AKT, and p38 MAPK.[12]

The diagram below illustrates a potential mechanism by which isoflavones may influence cell survival and apoptosis through the PI3K/Akt pathway.

Conclusion and Future Directions

This compound remains an understudied isoflavanone with potential for further scientific investigation. While this guide provides a comprehensive overview of the current knowledge, it also highlights the significant research gap concerning the specific quantification, biological activity, and mechanisms of action of this compound. The extensive research on the isoflavones in Cicer arietinum, however, offers a valuable framework for future studies on this compound.

Future research should focus on:

-

Developing and validating analytical methods for the specific quantification of this compound in various natural sources.

-

Isolating sufficient quantities of pure this compound for in vitro and in vivo studies to determine its biological activities.

-

Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.

By addressing these research questions, the scientific community can unlock the full potential of this compound and other isoflavones for applications in nutrition, medicine, and drug development.

References

- 1. Showing Compound this compound (FDB018057) - FooDB [foodb.ca]

- 2. This compound | C17H14O7 | CID 46881084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoflavone | C15H10O2 | CID 72304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN106361801A - Cicer arietinum L. isoflavone separating and purifying method - Google Patents [patents.google.com]

- 9. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoflavones: estrogenic activity, biological effect and bioavailability | springermedicine.com [springermedicine.com]

- 11. dovepress.com [dovepress.com]

- 12. A synthetic isoflavone, DCMF, promotes human keratinocyte migration by activating Src/FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Cicerin in Cicer arietinum

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the putative biosynthetic pathway of cicerin, a complex isoflavonoid (B1168493) found in chickpea (Cicer arietinum). This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on isoflavonoid biosynthesis in chickpea and extrapolates a potential route to this compound, highlighting key enzymatic steps and regulatory aspects. While the complete pathway remains to be fully elucidated, this guide provides a foundational roadmap for future research and exploration of this promising bioactive compound.

This compound, a 2'-O-methylated isoflavonoid with a distinctive methylenedioxy bridge, is believed to originate from the general phenylpropanoid pathway, a well-established route for the synthesis of thousands of plant secondary metabolites. The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions that modify a basic isoflavone (B191592) backbone.

The Core Biosynthetic Pathway: From Phenylalanine to Isoflavone Scaffolds

The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic conversions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), leads to the formation of p-Coumaroyl-CoA. This central intermediate then enters the flavonoid biosynthesis pathway.

The first committed step towards isoflavonoids is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone (B49325) Synthase (CHS). The resulting naringenin (B18129) chalcone is then isomerized to naringenin by Chalcone Isomerase (CHI). A key branching point occurs with the action of Isoflavone Synthase (IFS), a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from the 2- to the 3-position of the flavanone (B1672756) skeleton, forming 2,7,4'-trihydroxyisoflavanone. This is subsequently dehydrated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID) to yield the basic isoflavone scaffold, genistein.

In Cicer arietinum, the major isoflavones that accumulate are formononetin (B1673546) and biochanin A.[1] These are formed through the action of O-methyltransferases (OMTs) that methylate the 4'-hydroxyl group of daidzein (B1669772) and genistein, respectively. Daidzein itself is derived from a parallel pathway involving Chalcone Reductase (CHR) acting in concert with CHS.

The Putative Pathway to this compound: A Series of Modifications

The biosynthesis of this compound from the central isoflavone precursors, likely biochanin A, involves a series of subsequent hydroxylation, methylation, and bridge-forming reactions. While the exact sequence and the specific enzymes in Cicer arietinum are yet to be definitively characterized, based on the structure of this compound and known enzymatic activities in other plants, a plausible pathway can be proposed.

1. Hydroxylation Events: The this compound structure features hydroxyl groups at the 5 and 7 positions, which are common in flavonoids. Additionally, a hydroxyl group at the 6-position is a key feature. This hydroxylation is likely catalyzed by a specific isoflavone hydroxylase , a type of cytochrome P450 monooxygenase. Research has shown that microsomal fractions from elicited chickpea cell cultures can catalyze the 2'- and 3'-hydroxylation of formononetin and biochanin A, indicating the presence of active isoflavone hydroxylases.[2]

2. Methylation: this compound possesses a methoxy (B1213986) group at the 6-position. This methylation event would be catalyzed by a specific O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. While an isoflavone 4'-O-methyltransferase has been identified in chickpea, the enzyme responsible for the 6-O-methylation remains to be discovered.

3. Formation of the Methylenedioxy Bridge: A defining characteristic of this compound is the methylenedioxy bridge on the B-ring. In other plant species, the formation of such bridges is catalyzed by specialized cytochrome P450 enzymes belonging to the CYP719A family.[3][4] These enzymes are thought to catalyze the conversion of an ortho-hydroxymethoxy phenol (B47542) moiety into the methylenedioxy bridge. Therefore, it is hypothesized that a similar cytochrome P450 enzyme exists in Cicer arietinum that acts on a suitably substituted isoflavone intermediate.

The proposed biosynthetic pathway for this compound is visualized in the following diagram:

Caption: Proposed biosynthesis pathway of this compound in Cicer arietinum.

Quantitative Data on Isoflavonoid Production

Quantitative analysis of isoflavonoids in Cicer arietinum has shown that their concentrations can be significantly influenced by environmental conditions and developmental stages. Germination, in particular, has been demonstrated to dramatically increase the levels of formononetin and biochanin A. The application of elicitors such as p-coumaric acid and L-phenylalanine can also enhance the production of these precursor molecules.[1][2]

| Compound | Plant Material | Condition | Concentration (mg/g DW) | Reference |

| Formononetin | Chickpea Sprouts | 8 days germination in light | 1.54 ± 0.04 | [3] |

| Biochanin A | Chickpea Sprouts | 8 days germination in light | 2.34 ± 0.04 | [3] |

| Formononetin | Chickpea Sprouts | 10 days germination (3% ethanol) | 1.53 ± 0.05 | [3] |

| Biochanin A | Chickpea Sprouts | 10 days germination (3% ethanol) | 2.21 ± 0.04 | [3] |

| Daidzin | Chickpea Sprouts | 7 days with 250 mg/L Phe | 6.33 (peak value) | [2] |

| Genistein | Chickpea Sprouts | 7 days with 250 mg/L Phe | 4.171 (peak value) | [2] |

Note: Direct quantitative data for this compound and its specific intermediates are currently limited in the literature.

Experimental Protocols

Elucidating the biosynthesis pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following outlines key experimental protocols that would be essential for this research.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the putative isoflavone 6-hydroxylase, 6-O-methyltransferase, and the cytochrome P450 responsible for methylenedioxy bridge formation.

Workflow:

Caption: Workflow for the identification and functional characterization of candidate genes.

Methodology:

-

Plant Material and Elicitation: Cicer arietinum seedlings would be treated with an elicitor (e.g., yeast extract, salicylic (B10762653) acid) to induce the expression of defense-related genes, including those in the isoflavonoid pathway.

-

RNA Extraction and cDNA Synthesis: Total RNA would be extracted from elicited tissues, and first-strand cDNA would be synthesized using reverse transcriptase.

-

Degenerate PCR: Degenerate primers designed based on conserved amino acid sequences of known plant cytochrome P450s (especially CYP719 family) and O-methyltransferases would be used to amplify partial gene fragments.

-

Sequencing and Homology Analysis: PCR products would be cloned and sequenced. The resulting sequences would be used to search public databases (e.g., NCBI GenBank) to identify homologous genes.

-

Full-Length cDNA Cloning: Rapid Amplification of cDNA Ends (RACE)-PCR would be employed to obtain the full-length cDNA sequences of candidate genes.

-

Heterologous Expression: The full-length cDNAs would be cloned into expression vectors and transformed into a suitable host system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, for protein production.

-

Enzyme Assays: Microsomal fractions (for P450s) or soluble protein extracts (for OMTs) from the recombinant host would be incubated with the putative substrates (e.g., biochanin A, 6-hydroxybiochanin A) and necessary co-factors (NADPH for P450s, SAM for OMTs). The reaction products would be analyzed by HPLC and LC-MS to confirm enzyme activity and identify the product.

Metabolite Analysis

Objective: To identify and quantify this compound and its biosynthetic intermediates in Cicer arietinum.

Methodology:

-

Extraction: Plant tissues would be ground in liquid nitrogen and extracted with a suitable solvent, typically a mixture of methanol (B129727) and water.

-

Purification: The crude extract would be subjected to solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: The purified extract would be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). Authentic standards of known isoflavonoids would be used for identification and quantification. For unknown intermediates, their structures would be elucidated based on their mass spectra and fragmentation patterns.

Future Directions and Conclusion

The proposed biosynthetic pathway for this compound in Cicer arietinum provides a strong framework for future research. The immediate priorities are the definitive identification and functional characterization of the key enzymes involved in the latter stages of the pathway, particularly the isoflavone 6-hydroxylase, 6-O-methyltransferase, and the cytochrome P450 responsible for methylenedioxy bridge formation. Understanding the regulation of these genes and the overall pathway will be crucial for any future efforts in metabolic engineering to enhance this compound production. The detailed experimental protocols outlined in this guide provide a clear path forward for researchers to unravel the complete biosynthesis of this intriguing and potentially valuable natural product. This knowledge will not only advance our understanding of plant secondary metabolism but also open up new avenues for the development of novel pharmaceuticals and nutraceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Institute of Plant Physiology: Publications: Characterization of cytochrome P450-dependent isoflavone hydroxylases from chickpea [pflanzenphysiologie.uni-bayreuth.de]

- 3. Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cicerin Isoflavanone: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicerin is a notable isoflavanone (B1217009) first identified in the chickpea (Cicer arietinum L.). Initially recognized for its role as a phytoalexin—an antimicrobial compound produced by plants under stress—this compound has since garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its structural and spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.

Discovery and Isolation History

The discovery of this compound is intrinsically linked to the pioneering work on phytoalexins in the Leguminosae family by Dr. J.L. Ingham in the mid-1970s. Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack. Ingham's research on the chemical defense mechanisms of chickpeas led to the identification of several novel isoflavonoid (B1168493) compounds.

This compound was first reported by Ingham as a phytoalexin from the stems of chickpeas (Cicer arietinum) that had been inoculated with the spores of the non-pathogenic fungus Helminthosporium carbonum. This method of using a non-pathogen to elicit a defense response was a common technique for inducing the production of phytoalexins for chemical investigation. The isoflavanone was named "this compound" after the genus of its plant source.

While first identified in Cicer arietinum, this compound has also been reported in other plant species, such as Dalbergia parviflora, indicating its distribution is not limited to chickpeas. The primary historical source for the initial characterization of this compound is attributed to Ingham's publications in the mid-1970s and his subsequent comprehensive reviews on phytoalexins.

Chemical Structure and Properties

This compound is chemically known as 5,7-dihydroxy-2'-methoxy-4',5'-methylenedioxyisoflavanone. Its structure is characterized by a C6-C3-C6 skeleton typical of flavonoids, with a heterocyclic C ring containing a chiral center at C3.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| IUPAC Name | 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chroman-4-one |

| Class | Isoflavanone |

| Appearance | Typically an amorphous powder or crystalline solid |

| Solubility | Soluble in methanol, ethanol (B145695), acetone, and other polar organic solvents. Sparingly soluble in water. |

Experimental Protocols

The following protocols are based on the methodologies developed for the isolation of isoflavonoid phytoalexins from chickpeas and related legumes. These methods are foundational for the extraction, purification, and characterization of this compound.

Elicitation and Extraction of this compound from Cicer arietinum

This protocol describes the induction of this compound production in chickpea seedlings and its subsequent extraction.

Diagram 1: Experimental Workflow for this compound Elicitation and Extraction

Caption: Workflow for the elicitation, extraction, and purification of this compound.

Methodology:

-

Germination: Surface-sterilized chickpea seeds are germinated on moist filter paper in the dark for 3-4 days.

-

Elicitation: The germinated seedlings are sprayed with a spore suspension of Helminthosporium carbonum (or another suitable elicitor). Control seedlings are sprayed with sterile distilled water.

-

Incubation: The seedlings are incubated in a humid environment for 48-72 hours to allow for the production of phytoalexins.

-

Extraction: The plant material is harvested and macerated in 80% ethanol or methanol. The mixture is then filtered.

-

Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.

Purification of this compound

This protocol outlines the steps for purifying this compound from the crude extract.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) and water. The isoflavonoids, including this compound, will preferentially move into the ethyl acetate layer.

-

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of hexane (B92381) and ethyl acetate.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC on silica gel plates, often using a chloroform-methanol solvent system.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using reversed-phase HPLC can be employed.

Spectroscopic Data and Structure Elucidation

The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

| UV-Vis (in Methanol) | λmax at ~288 nm and ~330 nm (shoulder) | Characteristic of the isoflavanone chromophore. A bathochromic shift with the addition of base (e.g., NaOH) indicates the presence of phenolic hydroxyl groups. |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M+) at m/z 330 | Confirms the molecular weight and formula of C₁₇H₁₄O₇. |

| ¹H NMR (Proton NMR) | Signals corresponding to aromatic protons, a methoxy (B1213986) group, a methylenedioxy group, and the protons of the heterocyclic C ring. | Provides information on the substitution pattern of the aromatic rings and the stereochemistry of the C ring. |

| ¹³C NMR (Carbon NMR) | Resonances for all 17 carbon atoms, including the carbonyl carbon of the isoflavanone skeleton. | Confirms the carbon framework of the molecule. |

Diagram 2: Generalized Phenylpropanoid Pathway Leading to Isoflavonoids

Caption: Simplified biosynthetic pathway leading to isoflavanones like this compound.

Biological Activity

As a phytoalexin, the primary biological role of this compound in plants is its antifungal activity, which helps to protect the plant from pathogenic fungi. In addition to its role in plant defense, isoflavonoids, in general, are known to possess a range of biological activities in mammals, including estrogenic/anti-estrogenic, antioxidant, and anti-inflammatory properties. The specific biological activities of purified this compound are an area of ongoing research and present opportunities for drug discovery and development.

Conclusion

This compound is an isoflavanone with a significant history rooted in the study of plant defense mechanisms. Its discovery by J.L. Ingham in the 1970s was a key contribution to the field of phytochemistry. The protocols for its elicitation, extraction, and purification, while based on classic phytochemical techniques, remain relevant for researchers seeking to isolate and study this and other related isoflavonoids. The detailed structural and spectroscopic data provide a firm foundation for its identification and further chemical modification. This technical guide serves as a comprehensive resource for scientists and researchers interested in the rich chemistry and potential applications of this compound.

The Therapeutic Potential of Cicer Isoflavonoids: A Technical Guide for Researchers

An In-depth Review of the Bioactivity, Mechanisms of Action, and Experimental Protocols of Isoflavonoids Derived from Cicer arietinum

This technical guide provides a comprehensive overview of the current scientific understanding of the therapeutic potential of isoflavonoids isolated from chickpeas (Cicer arietinum). While direct research on a specific compound named "Cicerin isoflavanone" is not prevalent in publicly available literature, this document synthesizes the existing data on the isoflavone (B191592) constituents of Cicer arietinum and their biological effects. This information is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Core Bioactivities of Cicer arietinum Isoflavonoids

Isoflavonoids from chickpeas have demonstrated a range of biological activities with potential therapeutic implications. The primary isoflavones identified in chickpeas and their sprouts include biochanin A, formononetin, and their respective glycosides.[1][2] Sprouting has been shown to significantly increase the total isoflavone content.[1][2] The key therapeutic effects observed in preclinical studies are detailed below.

Estrogenic and Anti-Estrogenic Activity

Isoflavonoids from Cicer arietinum exhibit selective estrogen receptor modulator (SERM) activity.[3][4] Their structural similarity to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), though with a higher affinity for ERβ.[4] This interaction can elicit either estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.

At low concentrations (10⁻³–1 mg/L), isoflavone extracts from chickpea sprouts (ICS) have been shown to promote the proliferation of MCF-7 breast cancer cells, an effect that is blocked by the estrogen receptor antagonist ICI 182,780.[3] This suggests an estrogen-receptor-mediated pathway.[3] Conversely, at higher concentrations (>1 mg/L), these extracts inhibit cell proliferation.[3] This biphasic activity is a critical consideration for therapeutic development.

Antiproliferative and Pro-Apoptotic Effects

In addition to their effects on estrogen-dependent cancers, isoflavonoids from chickpeas have demonstrated antiproliferative activity against estrogen-receptor-negative breast cancer cells, such as the MDA-MB-231 cell line.[1] Extracts from sprouted black chickpeas were found to decrease cell proliferation and induce morphological changes indicative of apoptosis, including cell shrinkage, rounding, and nuclear fragmentation.[1] Further studies have indicated that these isoflavonoid (B1168493) extracts can induce mitochondria-dependent apoptosis in human breast cancer cells.[5]

Antioxidant Properties

Isoflavonoid extracts from sprouted black chickpeas have shown significant cellular antioxidant activity (CAA).[1] Sprouting was found to increase the CAA value by five-fold.[1] This antioxidant potential is attributed to the ability of isoflavonoids to scavenge free radicals, which may contribute to their protective effects against various chronic diseases.

Hypoglycemic Activity

Derivatives of isoflavones from Cicer arietinum have been synthesized and screened for their hypoglycemic activity in an insulin-resistant HepG2 cell model.[6] Some of these derivatives and their combinations displayed hypoglycemic activity comparable to the positive control, suggesting their potential in the development of new anti-diabetic agents.[6]

Quantitative Data on Cicer arietinum Isoflavonoids

The following tables summarize the available quantitative data from the cited literature.

Table 1: Concentration of Isoflavones in Cicer arietinum

| Isoflavone | Concentration in Flour (µg/g) | Concentration in Protein Concentrates (µg/g) |

| Biochanin A | - | 31 |

| Formononetin | - | Minor Component |

| Genistein | - | Minor Component |

| Total Isoflavones | 10 | 45 |

Data from Megías et al., as cited in[7].

Table 2: Bioactivity of Isoflavone Extracts from Cicer arietinum Sprouts (ICS)

| Bioassay | Cell Line | Concentration | Effect |

| Cell Proliferation (MTT Assay) | MCF-7 | 10⁻³–1 mg/L | Promotion of cell growth |

| Cell Proliferation (MTT Assay) | MCF-7 | >1 mg/L | Inhibition of cell proliferation |

| ERα/Luc Trans-activation Assay | MCF-7 | Low concentrations | Induction of ERα-mediated luciferase activity |

| Alkaline Phosphatase Expression | Ishikawa | Low concentrations | Stimulation of AP expression |

| Antiproliferative Activity | MDA-MB-231 | Not specified | Decreased cell proliferation |

| Antiproliferative Activity | SKBr3 and MCF-7 | 10-60 µg/mL | Significant inhibition of proliferation |

Table 3: Quantitative Analysis of Isoflavones in Sprouted Chickpeas

| Sprouting Condition | Total Isoflavone Content (µgBA/mg of extract) | Cellular Antioxidant Activity (µMEQ/100 g of sample) |

| Unsprouted | 0.31 | 137.2 |

| Sprouted | 35.72 | 788.2 |

Data from[1].

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for the extraction, analysis, and biological evaluation of isoflavonoids from Cicer arietinum.

Extraction of Isoflavonoids

-

Methanol (B129727) Extraction: Dried and powdered chickpea seeds are extracted overnight with 75% methanol with stirring. The supernatant is collected after centrifugation, and the solvent is removed using a rotary evaporator.[8]

-

Ethanol (B145695) Extraction from Sprouts: Dried chickpea sprouts are refluxed with 70% ethanol three times. The combined extracts are evaporated to dryness under reduced pressure. The resulting extract is dissolved in distilled water and then partitioned with light petroleum followed by ethyl acetate (B1210297). The ethyl acetate fraction, containing the isoflavones, is evaporated to dryness.[9]

Quantification of Isoflavones by HPLC

-

Sample Preparation: Solid samples of chickpeas are suspended in 80% aqueous methanol supplemented with hydrochloric acid at room temperature.[7]

-

HPLC System: A common method involves a C18 column with a gradient elution using a mobile phase of methanol and 0.2% formic acid in water. Detection is typically performed using a UV detector at 254 nm.[9] A step-gradient solvent program can also be used with a mobile phase of trifluoroacetic acid in water and acetonitrile (B52724) in water.[10]

Cell-Based Bioassays

-

Cell Proliferation (MTT Assay): Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBr3) are seeded in 96-well plates and treated with varying concentrations of the isoflavone extract. Cell viability is assessed at different time points using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[3][5]

-

Estrogen Receptor Alpha (ERα) Trans-activation Assay: MCF-7 cells are co-transfected with an estrogen response element (ERE)-luciferase reporter plasmid and a β-galactosidase expression vector. After treatment with the isoflavone extract, luciferase activity is measured and normalized to β-galactosidase activity to determine the activation of ERα.[3]

-

Cellular Antioxidant Activity (CAA) Assay: HepG2 cells are used to evaluate the antioxidant activity of the isoflavone extracts. The assay measures the ability of the compounds to prevent the oxidation of a fluorescent probe within the cells.[1]

-

Apoptosis Assays: Morphological changes indicative of apoptosis (e.g., cell shrinkage, nuclear fragmentation) are observed using microscopy.[1] Mitochondria-dependent apoptosis can be investigated by assessing changes in mitochondrial membrane potential and the expression of apoptosis-related proteins.[5]

-

Insulin-Resistant HepG2 Cell Model: An in vitro model of insulin (B600854) resistance is established in HepG2 cells to screen the hypoglycemic activity of isoflavone derivatives.[6]

Signaling Pathways

While specific signaling pathways for "this compound isoflavanone" have not been elucidated, the broader class of isoflavones is known to modulate several key cellular signaling cascades. These pathways are likely relevant to the therapeutic effects of isoflavonoids from Cicer arietinum.

Estrogen Receptor Signaling

As SERMs, isoflavones can initiate both genomic and non-genomic signaling pathways.

Caption: Genomic estrogen receptor signaling pathway initiated by isoflavones.

PI3K/Akt and MAPK Signaling Pathways

Flavonoids, including isoflavones, have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial in regulating cell survival, proliferation, and apoptosis.[11]

References

- 1. Isoflavones from black chickpea (Cicer arietinum L) sprouts with antioxidant and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflavone content and composition in chickpea (Cicer arietinum L.) sprouts germinated under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The estrogenic activity of isoflavones extracted from chickpea Cicer arietinum L sprouts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavone | C15H10O2 | CID 72304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoflavones extracted from chickpea Cicer arietinum L. sprouts induce mitochondria-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and Characterization of Chick PEA (Cicer arietinum) Extract with Immunostimulant Activity in BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory (peptide)

Cicerin Peptide: A Technical Guide to an Antifungal Peptide from Chickpea

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Cicerin, a term encompassing antifungal peptides isolated from chickpea (Cicer arietinum). The primary focus of this document is on cicerarin (B1577488), a specific and partially characterized peptide from this family, due to the availability of its N-terminal amino acid sequence and biological activity data. This guide collates the current scientific knowledge on the sequence, structure, and biological function of cicerarin, alongside detailed experimental protocols and workflow visualizations to support further research and development.

Introduction

Plant-derived antimicrobial peptides are a promising source of novel therapeutic agents, offering potential advantages in overcoming conventional antibiotic resistance. Legumes, such as the chickpea (Cicer arietinum), are known to produce a variety of bioactive peptides as part of their defense mechanisms. Among these are the "this compound" peptides, a family of antifungal proteins. This guide will focus on cicerarin, an 8 kDa peptide isolated from the green chickpea, which has demonstrated notable antifungal properties.[1]

Amino Acid Sequence and Physicochemical Properties

To date, only the N-terminal amino acid sequence of cicerarin has been determined. The full sequence and, consequently, a complete structural elucidation remain subjects for future research.

N-Terminal Sequence of Cicerarin: VKSTGRADDDLAVKTKYLPP[1][2]

Based on the available information, the following quantitative data for cicerarin has been reported:

| Property | Value | Source |

| Molecular Weight | ~ 8 kDa | [1][2] |

| N-Terminal Sequence | VKSTGRADDDLAVKTKYLPP | [1][2] |

Note: Without the full amino acid sequence, other physicochemical properties such as theoretical isoelectric point (pI), extinction coefficient, and a complete amino acid composition cannot be accurately calculated.

Structure

The three-dimensional structure of cicerarin has not been experimentally determined. Secondary structure prediction based on the known N-terminal sequence suggests the presence of random coils and potential beta-turns, but this remains speculative without the full sequence. The peptide's thermal stability, retaining its antifungal activity after heating to 100°C for 15 minutes, suggests a robust and stable structural conformation.[1]

Biological Activity

Cicerarin has been shown to exhibit potent antifungal activity against a range of plant-pathogenic fungi.

Antifungal Spectrum

Cicerarin has demonstrated inhibitory effects on the mycelial growth of the following fungal species:

Mechanism of Action

The precise mechanism of action for cicerarin has not been elucidated. However, like many other antifungal peptides, it is hypothesized to act by disrupting the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. Another potential mechanism is the inhibition of translation, as has been observed with the related chickpea peptide, arietin.[3] Further research is required to determine the specific molecular interactions and signaling pathways targeted by cicerarin in fungal cells.

A possible signaling pathway that could be affected by antifungal peptides is the calcineurin signaling pathway, which is crucial for stress responses and virulence in many fungal pathogens.[4][5][6]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of cicerarin based on published literature.

Isolation and Purification of Cicerarin

The purification of cicerarin from green chickpea seeds involves a multi-step chromatographic process.[1]

Experimental Workflow for Cicerarin Purification

Protocol:

-

Extraction: Green chickpea seeds are homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3).

-

Clarification: The homogenate is centrifuged to remove insoluble debris, and the supernatant containing the crude protein extract is collected.

-

Ion Exchange Chromatography: The crude extract is subjected to ion exchange chromatography on a DEAE-cellulose column. Cicerarin is found in the unadsorbed fraction.[1]

-

Affinity Chromatography: The unadsorbed fraction is then applied to an Affi-gel blue gel column, to which cicerarin binds. The bound peptide is subsequently eluted.[1]

-

Gel Filtration Chromatography: The final purification step involves fast protein liquid chromatography (FPLC) using a Superdex 75 column to isolate cicerarin based on its molecular size.[1]

N-Terminal Amino Acid Sequencing

The N-terminal amino acid sequence of the purified cicerarin is determined by automated Edman degradation using a protein sequencer.

Logical Flow for Cicerarin Characterization

Future Directions

The study of cicerarin presents several opportunities for further research:

-

Full Sequence Determination: Elucidation of the complete amino acid sequence of cicerarin is essential for a thorough understanding of its structure and function. This could be achieved through a combination of Edman degradation and mass spectrometry-based peptide mapping.

-

Structural Studies: Once the full sequence is known, structural studies using techniques such as NMR spectroscopy or X-ray crystallography can be undertaken to determine the three-dimensional structure of cicerarin.

-

Mechanism of Action Studies: Detailed investigations into the antifungal mechanism of cicerarin are warranted. This could involve studies on its interaction with fungal cell membranes, its potential intracellular targets, and its effect on key signaling pathways.

-

Synthetic Peptide Studies: Synthesis of the full-length cicerarin peptide would enable more detailed structure-activity relationship studies and facilitate its development as a potential therapeutic agent.

Conclusion

Cicerarin is a promising antifungal peptide isolated from chickpea with demonstrated activity against several plant pathogenic fungi. While current knowledge is limited to its N-terminal sequence, molecular weight, and a general purification protocol, this guide provides a solid foundation for future research. The detailed methodologies and workflows presented herein are intended to aid researchers in the further characterization and development of cicerarin as a novel antifungal agent. The elucidation of its full sequence and three-dimensional structure will be critical next steps in realizing its therapeutic potential.

References

- 1. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cicerarin Antifungal Peptide|Research Use [benchchem.com]

- 3. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Peptide Cicerin: A Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Plants have long been a rich source of bioactive compounds, including a diverse array of antimicrobial peptides that form a crucial part of their innate defense system. From the seeds of the chickpea (Cicer arietinum), a novel antifungal peptide named Cicerin was identified, offering potential as a lead compound for the development of new antifungal therapeutics. This technical guide provides a comprehensive overview of the discovery, purification, and characterization of this compound, presenting the available data and experimental methodologies to support further research and development in this area. It is important to note that while this compound was discovered alongside a more potent peptide, Arietin, and another chickpea peptide, Cicerarin, has also been characterized, this document focuses specifically on the available scientific information for this compound.

Discovery and Physicochemical Characterization of this compound

This compound was first isolated from the seeds of the chickpea, Cicer arietinum, in 2002.[1] Its discovery was part of an effort to identify and characterize novel bioactive molecules from edible legumes. The initial characterization of this compound revealed a peptide with distinct properties that set it apart from other known antifungal proteins.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. It is an 8.2 kDa peptide, and its N-terminal amino acid sequence has been determined, showing no significant homology to other known peptides at the time of its discovery.[1]

Table 1: Physicochemical Properties of this compound and Other Antifungal Peptides from Cicer arietinum

| Property | This compound | Arietin | Cicerarin |

| Source | Cicer arietinum seeds | Cicer arietinum seeds | Cicer arietinum (green chickpea) seeds |

| Molecular Weight (kDa) | ~8.2[1] | ~5.6[1] | ~8[2] |

| N-terminal Amino Acid Sequence | ARCENFADSYRQPPISSSQT[1] | GVGYKVVVTTTAAADDDDVV[1] | VKSTGRADDDLAVKTKYLPP[2] |

| Other Properties | Adsorbed on Affi-gel blue gel and CM-Sepharose.[1] | More strongly adsorbed on CM-Sepharose than this compound.[1] | Unadsorbed on DEAE-cellulose; adsorbed on Affi-gel blue gel.[2] |

Experimental Protocols

While the seminal publication provides a summary of the methods used to isolate and characterize this compound, this section expands upon those descriptions to provide more detailed, generalized protocols that are standard in the field of peptide biochemistry.

Extraction and Purification of this compound

The purification of this compound from chickpea seeds involves a multi-step chromatographic process designed to separate it from other proteins and peptides.[1]

2.1.1. Crude Extract Preparation

-

Homogenization: Dried chickpea seeds are ground into a fine powder.

-

Extraction: The powder is extracted with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3) at 4°C with continuous stirring.

-

Centrifugation: The crude extract is clarified by centrifugation to remove insoluble debris.

-

Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): A fractional ammonium sulfate precipitation can be performed to enrich the protein/peptide fraction.

2.1.2. Chromatographic Purification

A sequential chromatographic procedure is employed to isolate this compound:

-

Affinity Chromatography: The clarified supernatant is loaded onto an Affi-gel blue gel column. This step is effective for binding a wide range of proteins and peptides. This compound is among the molecules that are adsorbed by this resin.[1] The bound proteins are then eluted.

-

Ion-Exchange Chromatography: The eluted fraction from the affinity chromatography step is then subjected to cation-exchange chromatography using a CM-Sepharose column. This compound is adsorbed onto this column, and a salt gradient (e.g., 0-1 M NaCl in the starting buffer) is used for elution. Arietin is reported to bind more strongly to this column than this compound.[1]

-

Size-Exclusion Chromatography (for molecular weight determination): The purified or partially purified peptide can be subjected to gel filtration on a column like Superdex 75 to estimate its molecular weight.

Characterization of this compound

2.2.1. Molecular Weight Determination

The molecular weight of this compound was determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Sample Preparation: The purified peptide is mixed with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated.

-

Electrophoresis: The sample is loaded onto a polyacrylamide gel (e.g., 15% acrylamide) alongside molecular weight markers.

-

Staining: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

-

Analysis: The molecular weight of this compound is estimated by comparing its migration distance to that of the known molecular weight markers.

2.2.2. N-terminal Amino Acid Sequencing

The N-terminal amino acid sequence of this compound was determined using automated Edman degradation.

-

Sample Preparation: The purified peptide is loaded onto a protein sequencer.

-

Edman Degradation: The N-terminal amino acid is derivatized, cleaved, and identified by high-performance liquid chromatography (HPLC).

-

Sequential Analysis: This process is repeated for subsequent amino acid residues to determine the N-terminal sequence.

Antifungal Activity Assay

The antifungal activity of this compound is assessed by its ability to inhibit the growth of various fungal species.

-

Fungal Cultures: The tested fungi (Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea) are cultured on a suitable medium (e.g., Potato Dextrose Agar).

-

Assay Preparation: A suspension of fungal spores or mycelia is prepared.

-

Inhibition Assay:

-

Microtiter Plate Assay: Serial dilutions of the purified this compound are added to the wells of a microtiter plate containing the fungal suspension in a suitable broth. The plates are incubated, and fungal growth is monitored by measuring the optical density. The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the peptide that inhibits visible fungal growth.

-

Agar (B569324) Diffusion Assay: Sterile paper discs are impregnated with different concentrations of this compound and placed on an agar plate previously inoculated with the fungus. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.

-

-

IC50 Determination: The concentration of the peptide that causes 50% inhibition of fungal growth (IC50) is calculated from the dose-response curve.

Antifungal Activity and Mechanism of Action

Spectrum of Antifungal Activity

This compound has demonstrated inhibitory activity against several phytopathogenic fungi.[1] However, the available literature indicates that its potency is lower than that of the co-isolated peptide, Arietin.[1] Specific quantitative data, such as MIC or IC50 values for this compound, are not extensively reported in the primary literature. For context, Table 2 presents the antifungal activity of other peptides isolated from chickpeas.

Table 2: Antifungal Activity of Chickpea Peptides

| Peptide | Fungal Species | Activity Metric | Value (µM) |

| This compound | Mycosphaerella arachidicola | Qualitative | Less potent than Arietin[1] |

| Fusarium oxysporum | Qualitative | Less potent than Arietin[1] | |

| Botrytis cinerea | Qualitative | Less potent than Arietin[1] | |

| Arietin | Mycosphaerella arachidicola | IC50 | 4.2[1] |

| Fusarium oxysporum | IC50 | 18[1] | |

| Botrytis cinerea | IC50 | 25[1] | |

| Cicerarin | Botrytis cinerea | IC50 | 20.6[2] |

| Mycosphaerella arachidicola | IC50 | 15.3[2] | |

| Physalospora piricola | IC50 | 8.2[2] |

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, the mechanisms of other plant-derived antifungal peptides often involve interactions with the fungal cell membrane, leading to permeabilization and cell death. It is plausible that this compound acts through a similar mechanism.

Proposed General Mechanism of Action for Antifungal Peptides:

-

Electrostatic Interaction: Cationic peptides are electrostatically attracted to the negatively charged components of the fungal cell membrane.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide may insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity.

-

Cellular Leakage: The formation of pores results in the leakage of essential ions and metabolites, leading to cell death.

-

Inhibition of Cellular Processes: Some antifungal peptides can translocate into the cytoplasm and interfere with intracellular processes such as DNA replication, protein synthesis, or enzyme activity. Arietin, for instance, has been shown to inhibit translation in a rabbit reticulocyte lysate system.[1]

Conclusion and Future Perspectives

This compound is a novel antifungal peptide discovered from chickpea seeds with a unique N-terminal sequence and an approximate molecular weight of 8.2 kDa. While its discovery has contributed to the growing library of plant-derived antimicrobial peptides, a comprehensive characterization of its biological activity and mechanism of action is still needed. The available data suggests that it is less potent than its co-isolate, Arietin.

For researchers and drug development professionals, this compound represents a potential scaffold for the design of new antifungal agents. Future research should focus on:

-

Recombinant expression or chemical synthesis of this compound: This would provide a reliable source of the peptide for further studies and overcome the limitations of isolation from a natural source.

-

Quantitative assessment of antifungal activity: Determining the MIC and IC50 values of this compound against a broad panel of clinically relevant fungi is crucial to understand its therapeutic potential.

-

Elucidation of the mechanism of action: Detailed studies are required to understand how this compound interacts with fungal cells and to identify its molecular targets.

-

Structure-activity relationship studies: Generating and testing analogues of this compound could lead to the development of peptides with enhanced antifungal potency and improved pharmacological properties.

By addressing these research gaps, the full potential of this compound as a novel antifungal agent can be explored, potentially leading to the development of new therapies to combat the growing threat of fungal infections.

References

The Cicerin Peptide: A Technical Guide to its Natural Sources, Isolation, and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cicerin is a naturally occurring antifungal peptide found in chickpea (Cicer arietinum) seeds. This document provides a comprehensive technical overview of this compound, including its natural source, detailed protocols for its extraction and purification, and a discussion of its potential mechanism of action. Due to the limited direct research on this compound's specific signaling cascade, this guide also presents a hypothetical signaling pathway based on the known mechanisms of action of other plant defensins. All quantitative data are summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Sources and Quantitative Data

This compound is an antimicrobial peptide primarily isolated from the seeds of the chickpea plant, Cicer arietinum. It belongs to the plant defensin (B1577277) family, a class of small, cysteine-rich peptides known for their broad-spectrum antimicrobial activity. While specific quantitative data for this compound is not extensively reported in the literature, related antifungal peptides have been isolated from chickpeas and their sprouts. The following table summarizes the available data on this compound and a closely related peptide, Cicerarin, also found in chickpeas.

| Peptide | Source | Molecular Weight (kDa) | Antifungal Activity | Reference |

| This compound | Cicer arietinum seeds | ~8.2 | Effective against Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea | [1] |

| Cicerarin | Cicer arietinum cv green chickpea seeds | ~8.0 | Effective against Botrytis cinerea, Mycosphaerella arachidicola, and Physalospora piricola | [2] |

Experimental Protocols: Isolation and Purification of this compound

The isolation and purification of this compound from chickpea seeds involve a multi-step chromatographic process designed to separate the peptide from other proteins and cellular components. The following protocol is a composite methodology based on published procedures for this compound and Cicerarin.[1][2]

Extraction

-

Seed Preparation: Start with dried chickpea seeds. Grind the seeds into a fine powder using a laboratory mill.

-

Defatting: Defat the chickpea flour by Soxhlet extraction with n-hexane for 6-8 hours to remove lipids.

-

Protein Extraction: Suspend the defatted flour in an extraction buffer (e.g., 10 mM Tris-HCl, pH 7.3) at a 1:10 (w/v) ratio. Stir the suspension at 4°C for 4-6 hours.

-

Clarification: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant containing the crude protein extract.

Chromatographic Purification

A three-step chromatography procedure is typically employed for the purification of this compound.

-

Column: DEAE-cellulose column.

-

Equilibration Buffer: 10 mM Tris-HCl, pH 7.3.

-

Procedure:

-

Equilibrate the DEAE-cellulose column with the equilibration buffer.

-

Load the crude protein extract onto the column.

-

Wash the column with the equilibration buffer to elute unbound proteins. This compound is expected to be in the unbound fraction as it is unadsorbed on DEAE-cellulose under these conditions.[2]

-

Collect the flow-through fraction containing this compound.

-

-

Column: Affi-gel blue gel column.

-

Binding/Wash Buffer: 10 mM Tris-HCl, pH 7.3.

-

Elution Buffer: 10 mM Tris-HCl, pH 7.3 containing 1.5 M NaCl.

-

Procedure:

-

Equilibrate the Affi-gel blue gel column with the binding/wash buffer.

-

Load the unbound fraction from the ion-exchange chromatography step onto the column. This compound is expected to bind to the Affi-gel blue gel.[1][2]

-

Wash the column extensively with the binding/wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins with the elution buffer.

-

Collect the fractions and monitor for protein content (e.g., at A280 nm).

-

-

Column: Superdex 75 FPLC column.

-

Mobile Phase: A suitable buffer such as 10 mM Tris-HCl, pH 7.3.

-

Procedure:

-

Concentrate the eluted fractions from the affinity chromatography step.

-

Equilibrate the Superdex 75 column with the mobile phase.

-

Load the concentrated sample onto the column.

-

Elute the sample with the mobile phase at a constant flow rate.

-

Collect fractions and analyze for the presence of the ~8.2 kDa this compound peptide using SDS-PAGE.

-

Pool the fractions containing pure this compound.

-

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound from chickpea seeds.

Signaling Pathways and Mechanism of Action

The precise signaling pathway initiated by this compound upon interaction with a fungal pathogen has not been elucidated. However, based on the known mechanisms of other plant defensins, a putative mechanism of action and a hypothetical signaling cascade can be proposed.

Proposed Mechanism of Action

Plant defensins typically exert their antifungal effects through one or more of the following mechanisms:

-

Membrane Permeabilization: Many defensins are cationic and interact with negatively charged components of the fungal cell membrane, leading to pore formation and leakage of cellular contents.[3][4]

-

Interaction with Specific Membrane Lipids: Some defensins bind to specific sphingolipids in the fungal membrane, which can trigger downstream signaling events leading to cell death.[5][6]

-

Inhibition of Ion Channels: Certain defensins can block ion channels, disrupting cellular homeostasis.[5]

-

Induction of Reactive Oxygen Species (ROS): The interaction of defensins with the fungal cell can lead to the production of ROS, causing oxidative stress and damage to cellular components.[4]

Hypothetical Signaling Pathway of this compound in Fungal Cells

The following diagram illustrates a hypothetical signaling pathway for this compound in a fungal cell, integrating the common mechanisms of action for plant defensins. This pathway is speculative and requires experimental validation.

Caption: Hypothetical signaling pathway of this compound in a fungal cell.

This proposed pathway suggests that this compound initially binds to the fungal cell membrane, potentially interacting with specific lipid components. This binding could lead to membrane permeabilization and the formation of pores, resulting in a disruptive ion imbalance. Concurrently, the binding event might trigger an intracellular signaling cascade, such as a Mitogen-Activated Protein Kinase (MAPK) pathway. The combination of ion imbalance and subsequent reactive oxygen species (ROS) production, along with the activation of intracellular signaling, ultimately leads to programmed cell death or apoptosis in the fungal cell. The involvement of jasmonic acid and ethylene (B1197577) signaling pathways in the induction of plant defensins also suggests a potential role for these hormones in the plant's response to fungal pathogens, which may involve the production of peptides like this compound.[7]

Conclusion and Future Directions

This compound, a peptide isolated from Cicer arietinum, demonstrates significant antifungal properties, making it a person of interest for the development of novel antifungal agents. While its natural source is established, further research is required to quantify its abundance in different chickpea varieties and under various growth conditions. The provided experimental protocol offers a robust framework for the isolation and purification of this compound for further characterization and bioactivity studies. The elucidation of the precise signaling pathway of this compound remains a key area for future investigation. Understanding its molecular targets and the downstream cellular events it triggers in fungal pathogens will be crucial for its potential application in agriculture and medicine.

References

- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. portlandpress.com [portlandpress.com]

Unraveling Cicerin: A Technical Guide to Peptide Gene Identification and Cloning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, cloning, and functional analysis of two distinct classes of peptides that may be referred to as "cicerin": the neuronal cell adhesion molecule Gicerin and bioactive peptides derived from the chickpea, Cicer arietinum. This document furnishes detailed experimental protocols, quantitative data, and visual representations of key biological processes to facilitate further research and development in these areas.

Section 1: Gicerin, the Neuronal Cell Adhesion Molecule

Gicerin, a member of the immunoglobulin (Ig) superfamily, is a critical cell adhesion molecule involved in the development and organization of the nervous system. Its role in neurite extension and cell-cell interactions makes it a molecule of significant interest in neuroscience and developmental biology.

Gene Identification and Isoforms

The gicerin gene has been identified and cloned in both mouse and chicken. Genomic cloning has revealed that the mouse gicerin gene spans approximately 8 kbp and is composed of 16 exons.[1] Alternative splicing of exon 15 gives rise to two distinct isoforms, short-gicerin (s-gicerin) and long-gicerin (l-gicerin), which differ in the length of their cytoplasmic domains.[1][2] These isoforms exhibit differential expression patterns during nervous system development and possess distinct functional properties.[2]

Quantitative Data on Gicerin Expression

The expression of gicerin is tightly regulated during development and in response to external stimuli. Quantitative analysis has demonstrated the dynamic nature of its expression.

| Cell Line/Tissue | Treatment | Fold Change in mRNA | Reference |

| PC12 cells | Forskolin | 4-fold increase | [1] |

| Embryonic Chicken Kidney | - | High expression | [3][4] |

| Adult Chicken Kidney | - | Low expression | [3][4] |

| Chicken Wilms' tumor | - | Upregulated | [4] |

| Regenerating Kidney | - | Re-expressed | [4] |

Experimental Protocols

This protocol outlines the steps for isolating the gicerin gene from a genomic library.

Materials:

-

Mouse genomic DNA library (e.g., in λ phage)

-

Gicerin cDNA probe (labeled with 32P)

-

E. coli host strain

-

LB agar (B569324) plates

-

Nylon membranes

-

Hybridization buffer

-

Wash buffers

-

X-ray film and cassette

Procedure:

-

Plate the genomic DNA library on LB agar plates with the appropriate E. coli host strain to achieve plaque formation.

-

Transfer the plaques to nylon membranes.

-

Denature and neutralize the DNA on the membranes.

-

Prehybridize the membranes in hybridization buffer.

-

Hybridize the membranes with the 32P-labeled gicerin cDNA probe overnight at the appropriate temperature.

-

Wash the membranes under stringent conditions to remove non-specific binding.

-

Expose the membranes to X-ray film to identify positive plaques.

-

Isolate the positive phage plaques and elute the phage DNA.

-

Subclone the genomic DNA fragments into a suitable plasmid vector for sequencing and further analysis.

This protocol details the quantification of gicerin mRNA levels.

Materials:

-

RNA extraction kit

-

Reverse transcriptase kit

-

qRT-PCR master mix with SYBR Green

-

Primers specific for the gicerin gene and a reference gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Isolate total RNA from cells or tissues of interest using an RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcriptase kit.

-

Set up the qRT-PCR reaction with the SYBR Green master mix, gicerin-specific primers, reference gene primers, and cDNA template.

-

Perform the qRT-PCR on a real-time PCR instrument.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gicerin mRNA expression.

Gicerin Signaling Pathway in Neurite Outgrowth

Gicerin plays a pivotal role in neurite outgrowth through both homophilic (gicerin-gicerin) and heterophilic interactions with the Neurite Outgrowth Factor (NOF), a laminin (B1169045) family member.[3][4][5] This interaction initiates a signaling cascade that promotes the extension of neurites.

References

- 1. Molecular cloning and analysis of the mouse gicerin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and functional analysis of a novel isoform of gicerin, an immunoglobulin superfamily cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adhesive activity of gicerin, a cell-adhesion molecule, in kidneys and nephroblastomas of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of gicerin in development, oncogenesis and regeneration of the chick kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular cloning and functional expression of gicerin, a novel cell adhesion molecule that binds to neurite outgrowth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Predicted Role of Cicerin in Plant Defense: A Technical Whitepaper

For Immediate Release

A Deep Dive into the Antifungal Peptide Cicerin and its Potential Role in Plant Immunity

This technical guide provides a comprehensive overview of the predicted function of this compound, an antifungal peptide isolated from chickpea (Cicer arietinum), in the context of plant defense mechanisms. This document is intended for researchers, scientists, and professionals in the fields of plant biology, molecular pathology, and drug development.

Executive Summary

Plants have evolved a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this defense arsenal (B13267) is the production of antimicrobial peptides (AMPs). This compound, a peptide isolated from chickpea seeds, has demonstrated notable antifungal properties, positioning it as a subject of interest for its potential role in plant defense and as a candidate for the development of novel antifungal agents. This whitepaper synthesizes the available data on this compound, provides detailed experimental methodologies for its study, and presents a predicted signaling pathway for its function in plant immunity.